

Spectroscopic Analysis of C15H13FN4O3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C15H13FN4O3	
Cat. No.:	B15172794	Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of a compound with the molecular formula **C15H13FN4O3**. As specific experimental data for a single, universally recognized compound with this formula is not readily available in public databases, this document presents a plausible exemplar structure and its corresponding, theoretically derived spectroscopic data. The methodologies and interpretation provided herein are intended to serve as a detailed guide for researchers, scientists, and drug development professionals engaged in the characterization of novel organic molecules.

Proposed Exemplar Structure

For the purpose of this guide, the following plausible structure for **C15H13FN4O3** is proposed:

Chemical Name: 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-2-oxoacetamide

Chemical Structure:

This structure was chosen as it contains a variety of common functional groups, including an aromatic ring, a fluorine substituent, an amide linkage, and a heterocyclic 1,3,4-oxadiazole ring, making it a suitable candidate for illustrating a range of spectroscopic features.

Spectroscopic Data

The following tables summarize the hypothetical, yet realistic, spectroscopic data for the proposed structure of **C15H13FN4O3**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.50	S	1H	-	-NH-
8.15	dd	2H	8.8, 5.6	H-2', H-6'
7.40	t	2H	8.8	H-3', H-5'
2.45	S	ЗН	-	-СНз

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
188.5	C=O (keto)
165.2 (d, J=252 Hz)	C-4'
162.0	C=O (amide)
158.8	C-5
155.5	C-2
132.5 (d, J=9 Hz)	C-2', C-6'
130.0 (d, J=3 Hz)	C-1'
116.0 (d, J=22 Hz)	C-3', C-5'
11.2	-CH₃

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry (Electron Ionization, 70 eV) Data

m/z	Relative Intensity (%)	Assignment
304.09	85	[M]+
123.05	100	[C ₇ H ₄ FO] ⁺
95.05	45	[C ₆ H ₄ F] ⁺
83.04	30	[C ₃ H ₃ N ₂ O] ⁺

Infrared (IR) Spectroscopy Data

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3250	Strong, Broad	N-H Stretch
1720	Strong	C=O Stretch (keto)
1685	Strong	C=O Stretch (amide I)
1600	Medium	C=C Stretch (aromatic)
1540	Medium	N-H Bend (amide II)
1225	Strong	C-F Stretch
1160	Medium	C-O-C Stretch (oxadiazole)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire a one-dimensional ¹H spectrum with the following typical parameters:
 - Pulse program: zg30
 - Number of scans: 16
 - Relaxation delay (d1): 1.0 s
 - Acquisition time (aq): 4.0 s
 - Spectral width: 16 ppm
 - Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
 - Integrate the signals and determine the multiplicities and coupling constants.
- 13C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a one-dimensional proton-decoupled ¹³C spectrum with the following typical parameters:
 - Pulse program: zgpg30

Number of scans: 1024

Relaxation delay (d1): 2.0 s

Acquisition time (aq): 1.2 s

Spectral width: 240 ppm

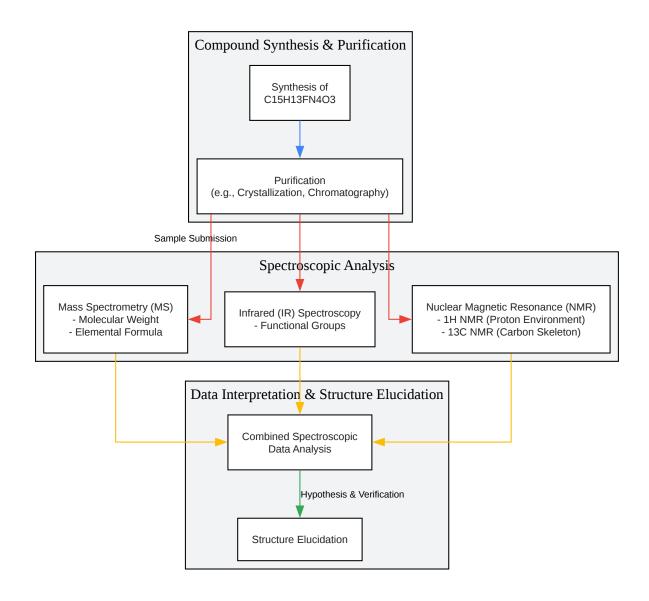
- Process the FID with an exponential window function (line broadening of 1.0 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: Introduce a small amount of the solid sample (less than 1 mg) via a direct insertion probe.
- Instrumentation: Employ a magnetic sector or quadrupole mass spectrometer.
- Ionization: Utilize electron ionization (EI) with an electron energy of 70 eV.
- Analysis:
 - Heat the probe gradually to volatilize the sample into the ion source.
 - Scan a mass range of m/z 50-500.
 - Record the mass spectrum, noting the molecular ion peak and major fragment ions.
- Data Interpretation: Analyze the fragmentation pattern to deduce structural information and confirm the molecular weight.

Infrared (IR) Spectroscopy


Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount
 of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the
 mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.
- Data Acquisition and Processing:
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
 - The obtained spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
- Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity.

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

• To cite this document: BenchChem. [Spectroscopic Analysis of C15H13FN4O3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15172794#c15h13fn4o3-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com